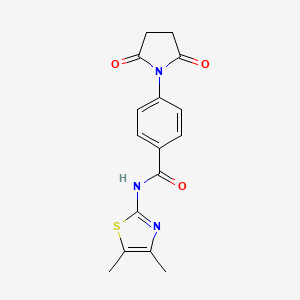

![molecular formula C23H19BrN2O2 B2486726 4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 313684-00-3](/img/structure/B2486726.png)

4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

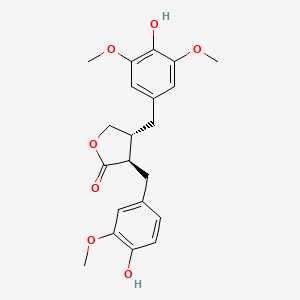

The compound contains a 1,4-diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also has a bromobenzoyl group attached to it. The presence of these functional groups suggests that it might have interesting chemical and biological properties.

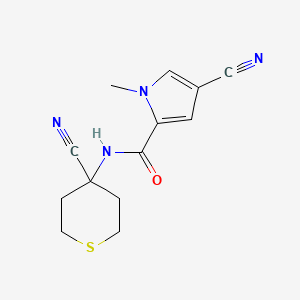

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the seven-membered diazepine ring and the various substituents. The bromine atom in the bromobenzoyl group is a heavy atom and may significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom in the bromobenzoyl group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the diazepine ring, the bromobenzoyl group, and the other substituents. For example, the bromine atom is likely to make the compound relatively heavy and could influence its boiling point, melting point, and solubility .Scientific Research Applications

Synthesis and Pharmacological Properties

Cytotoxic Agents and Enzyme Inhibition : A study by Spencer et al. (2009) demonstrated the potential of palladacycles, including compounds structurally similar to 4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, as cytotoxic agents against cancer cells and as inhibitors of cathepsin B, an enzyme linked to cancer-related events (Spencer et al., 2009).

Antimicrobial and Anticancer Activities : Verma et al. (2015) synthesized a series of benzodiazepin-1-yl phenylaminoethanones and evaluated them for their antimicrobial and anticancer activities. This study highlights the potential therapeutic applications of these compounds (Verma et al., 2015).

Structural and Synthetic Studies

Synthesis Techniques : Fülöpová et al. (2012) described a solid-phase synthesis method for creating trisubstituted benzo[1,4]-diazepin-5-one derivatives, demonstrating a versatile approach to synthesizing these types of compounds (Fülöpová et al., 2012).

Molecular Structure Analysis : Vlasiuk et al. (2000) provided insight into the molecular and crystal structure of a benztriazepin-2-one derivative, contributing to a deeper understanding of the structural characteristics of these compounds (Vlasiuk et al., 2000).

Receptor Interaction Studies

- Benzodiazepine Receptor Affinity : Research by Baraldi et al. (1985) explored the affinity of pyrazolo[4,3-e][1,4] diazepin-8-ones for the benzodiazepine receptor in the rat cerebral cortex, contributing to the understanding of the interaction of these compounds with central nervous system receptors (Baraldi et al., 1985).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and testing for biological activity. It would also be interesting to investigate its potential uses in medicine or other fields, given the known activities of other benzodiazepine compounds .

Properties

IUPAC Name |

4-(4-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O2/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)26(14-21(27)25-20)23(28)17-8-10-18(24)11-9-17/h2-13,22H,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQNFCYRQZFALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)

![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)